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Compound of Interest |

Compound Name: 4-(bromomethyl)morpholine
CAS No.: 35278-97-8
Cat. No.: B6237283
- 7

Introduction & Application Context

4-(Bromomethyl)morpholine hydrobromide (CAS: 1956322-86-3) serves as a critical
electrophilic "morpholinomethylating” agent in medicinal chemistry.[2][1] It is primarily used to
introduce the morpholine moiety onto nucleophilic scaffolds (phenols, thiols, amides) via a
Mannich-type mechanism.[2][1]

Unlike standard alkyl halides, this compound possesses a labile C-Br bond adjacent to
nitrogen, making it a "masked" iminium ion.[2][1] Proper characterization requires
understanding this dynamic equilibrium.[2][1]

Key Applications
o Linker Chemistry: Introduction of solubility-enhancing morpholine groups.[2][1]

e Prodrug Synthesis: Formation of N-acyloxymethyl or N-phosphonooxymethyl derivatives.[2]

[1]

o Reactive Intermediates: Generation of the methylene-iminium species (ngcontent-ng-
€1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
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Synthesis & Preparation Protocol

Because of its hygroscopic and reactive nature, fresh preparation or strict anhydrous storage is
required.[2][1]

Optimized Bohme Synthesis (In Situ or Isolation)

Reaction: ngcontent-ng-c1989010908="" nghost-ng-c3017681703="" class="ng-star-inserted
display">

[1]

Protocol:

Reagents: Suspend Paraformaldehyde (1.0 eq) in dry Dichloromethane (DCM).
» Addition: Add Morpholine (1.0 eq) and cool to 0°C.

» Halogenation: Dropwise add HBr (33% in AcOH) or TMSBr (Trimethylsilyl bromide) under
ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-inserted">

atmosphere.[1]

« |solation: The product precipitates as a white crystalline solid.[2][1] Filter under inert gas.[2]

[1]

» Storage: Store at -20°C under Argon. Do not expose to moist air.[2][1]

Spectroscopic Data Profile

The following data distinguishes the target material from starting materials (morpholine,
formaldehyde) and hydrolysis products (morpholine hydrobromide).[2][1]

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-
star-inserted">

(Preferred for salts) or CDCI
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(if free base is generated in situ).[1] Note: In Dngcontent-ng-c1989010908="" _nghost-ng-
€3017681703="" class="inline ng-star-inserted">

O, the compound rapidly hydrolyzes to morpholine, formaldehyde, and HBr.[1]
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Critical QC Check: If the singlet at ~5.2 ppm is missing and replaced by a peak at ~4.8 ppm
(HDO/Formaldehyde hydrate) or if the morpholine peaks sharpen to standard salt values
(~3.1/3.8 ppm), hydrolysis has occurred.[2][1]

B. Infrared Spectroscopy (FT-IR)

The spectrum is dominated by ammonium salt features and the C-Br stretch.[2][1]
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C. Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) or El (Electron Impact).[2] Behavior: The molecular ion is
rarely observed intact in ESI due to the labile Br.[2][1]

» Positive Mode (ESI+):
o Base Peak (m/z 100.08):

= Corresponds to the N-methylene morpholinium ion (ngcontent-ng-c1989010908=""
_nhghost-ng-c3017681703="" class="inline ng-star-inserted">
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» This is the reactive electrophile generated upon loss of bromide.[2][1]

o Hydrolysis Peak (m/z 88.08):

= Artifact of sample preparation if water is present.[2][1]

Visualized Workflows
Synthesis & Activation Pathway

The following diagram illustrates the formation of the reagent and its activation into the reactive
iminium species.[2][1]
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Click to download full resolution via product page

Caption: Synthesis of 4-(bromomethyl)morpholine HBr and its equilibrium with the reactive
iminium ion.

MS Fragmentation Logic

Understanding the mass spectrum requires recognizing the facile loss of the halogen.[2][1]
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Caption: ESI-MS fragmentation pathway showing the dominance of the iminium ion (m/z 100).

[2][1]

Validation Protocol (Self-Validating System)

Since the direct spectroscopic measurement is challenging due to instability, use this Trapping
Experiment to validate the reagent quality before critical use.

Dissolve: 10 mg of 4-(bromomethyl)morpholine HBr in dry acetonitrile.
e Trap: Add 1.2 eq of Thiophenol (PhSH) and 2.0 eq of TEA.

e Analyze: Run TLC or LC-MS after 10 minutes.

o Confirmation: Look for 4-(phenylthiomethyl)morpholine.[2][1]

o MS: m/z 210

o NMR: New singlet at

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b6237283?utm_src=pdf-body-img
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/product/b6237283?utm_src=pdf-body
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6237283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4.2 ppm (N-CH
-S).

o Success Criteria: >95% conversion to the trapped adduct confirms the active
"bromomethyl" species was present.[2][1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
e 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
(Bromomethyl)morpholine Hydrobromide[1][2]]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b6237283#spectroscopic-data-for-4-bromomethyl-
morpholine-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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